The National Institutes of Health's PubChem database provides a basic profile for the compound, including its chemical structure, formula (C22H37NO3), and a unique identifier (CID 10970515) []. However, PubChem does not currently list any scientific literature or documented research applications for this specific molecule.
Several chemical suppliers offer N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide for purchase, often indicating a purity of ≥98% [, ]. This suggests potential research applications, but the specific purposes are not disclosed by the suppliers.
Further exploration might involve:
Scientific research can be a precursor to patenting new inventions. Searching patent databases for mentions of N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide could reveal its potential uses or applications.
In-depth searches of scientific databases using the compound's full name or synonyms might uncover research articles describing its properties, synthesis, or potential applications.
N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide, commonly referred to as HPA-12, is a synthetic compound characterized by its unique structure, which includes a dodecanamide backbone and a hydroxyphenylpropyl moiety. Its molecular formula is C22H37NO3, and it has a molecular weight of approximately 365.54 g/mol . HPA-12 is recognized for its role as an inhibitor of ceramide trafficking, specifically targeting the ceramide transfer protein (CERT), which is crucial in lipid metabolism and signaling pathways.
These reactions are significant for modifying HPA-12 to enhance its biological activity or to create derivatives for specific applications.
HPA-12 exhibits notable biological activity as a competitive antagonist of CERT. By inhibiting CERT, HPA-12 disrupts ceramide transport within cells, which has implications for various diseases, including cancer and metabolic disorders. Studies have shown that HPA-12 can influence cell signaling pathways related to apoptosis and cell proliferation . Its ability to modulate lipid metabolism makes it a candidate for therapeutic interventions targeting lipid-related diseases.
The synthesis of N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide has been explored through various methods:
These methods highlight the versatility in synthesizing HPA-12 while maintaining control over stereochemistry.
HPA-12 has potential applications in various fields:
Interaction studies involving HPA-12 have demonstrated its binding affinity for CERT. These studies reveal that HPA-12 competes with natural ceramides for binding sites on CERT, thereby inhibiting ceramide transport . Furthermore, investigations into its interactions with other cellular proteins involved in lipid metabolism provide insights into its broader biological implications.
HPA-12 shares structural similarities with several other compounds that also interact with lipid metabolism pathways. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(3-Hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide | Similar backbone | Inhibitor of ceramide trafficking | Different stereochemistry |
| N-(3-Hydroxyphenyl)decanamide | Shorter carbon chain | Modulates lipid metabolism | Lacks hydroxymethyl group |
| N-(1R,3R)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl)pentadecanamide | Longer carbon chain | Similar inhibitory effects on CERT | Varying carbon chain length |
HPA-12's unique combination of a long carbon chain and specific stereochemistry distinguishes it from these similar compounds, enhancing its potential efficacy and specificity in biological applications.